(2R)-N-Methoxy-N,2-dimethylhex-4-ynamide
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Overview
Description
(2R)-N-Methoxy-N,2-dimethylhex-4-ynamide is an organic compound with a unique structure that includes a methoxy group, a dimethyl group, and an alkyne functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-N-Methoxy-N,2-dimethylhex-4-ynamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methyl-3-butyn-2-ol and methoxyamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride (NaH) to deprotonate the starting material, followed by the addition of methoxyamine.
Purification: The product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R)-N-Methoxy-N,2-dimethylhex-4-ynamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes.
Scientific Research Applications
(2R)-N-Methoxy-N,2-dimethylhex-4-ynamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2R)-N-Methoxy-N,2-dimethylhex-4-ynamide exerts its effects involves interactions with specific molecular targets. The alkyne group can participate in cycloaddition reactions, while the methoxy group can undergo nucleophilic attack. These interactions can modulate various biochemical pathways, making the compound valuable in mechanistic studies.
Comparison with Similar Compounds
Similar Compounds
(2R)-N-Methoxy-N,2-dimethylhex-4-enamide: Similar structure but with an alkene instead of an alkyne.
(2R)-N-Methoxy-N,2-dimethylhex-4-anamide: Similar structure but with an alkane instead of an alkyne.
Uniqueness
(2R)-N-Methoxy-N,2-dimethylhex-4-ynamide is unique due to the presence of the alkyne group, which imparts distinct reactivity compared to its alkene and alkane counterparts. This makes it particularly useful in reactions requiring the formation of carbon-carbon triple bonds.
Properties
CAS No. |
873949-57-6 |
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Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
(2R)-N-methoxy-N,2-dimethylhex-4-ynamide |
InChI |
InChI=1S/C9H15NO2/c1-5-6-7-8(2)9(11)10(3)12-4/h8H,7H2,1-4H3/t8-/m1/s1 |
InChI Key |
XHZUMQNTTUYHNH-MRVPVSSYSA-N |
Isomeric SMILES |
CC#CC[C@@H](C)C(=O)N(C)OC |
Canonical SMILES |
CC#CCC(C)C(=O)N(C)OC |
Origin of Product |
United States |
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